molecular formula C26H26N2O3S B2477987 N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878063-82-2

N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2477987
CAS RN: 878063-82-2
M. Wt: 446.57
InChI Key: XPELNAQFZGUIDJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DAS-181 and has been studied extensively for its antiviral properties. In

Scientific Research Applications

Organic Synthesis: Catalytic Protodeboronation

The compound’s structure suggests potential applications in organic synthesis. Notably, pinacol boronic esters are valuable building blocks in this field. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.

Pharmacology: Hydrazine-Coupled Pyrazoles

Given its structural features, this compound may have pharmacological relevance. Pyrazole-bearing compounds are known for diverse effects, including potent antileishmanial and antimalarial activities . While direct evidence for this specific compound is scarce, its pyrazole moiety warrants further investigation in drug discovery.

Natural Product Synthesis: Total Synthesis of Alkaloids

The indole motif aligns with alkaloid structures found in natural products. Researchers could use this compound as a building block for the total synthesis of alkaloids like δ-®-coniceine and indolizidine 209B . Such endeavors contribute to understanding biosynthetic pathways and provide access to bioactive molecules.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-18-9-12-21(13-10-18)17-32(30,31)25-15-28(24-7-5-4-6-22(24)25)16-26(29)27-23-14-19(2)8-11-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPELNAQFZGUIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

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